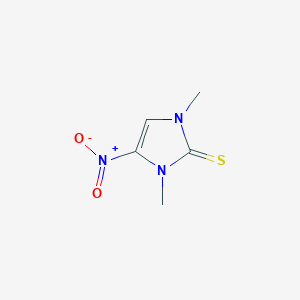
(2R)-3-amino-2-hydroxy-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-amino-2-hydroxy-2-methylpropanoic acid is a chiral amino acid derivative. It is known for its role in various biochemical processes and is often studied for its potential applications in medicine and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a central carbon atom, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-amino-2-hydroxy-2-methylpropanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and enantioselective synthesis techniques. For instance, the reaction of a chiral amine with a suitable aldehyde followed by reduction can yield the desired compound. Another method involves the use of chiral catalysts to induce the formation of the (2R) configuration during the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-3-amino-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .
Wissenschaftliche Forschungsanwendungen
(2R)-3-amino-2-hydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is studied for its potential therapeutic effects, including its role as a neurotransmitter analog.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2R)-3-amino-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and other cellular processes. The compound’s effects are mediated through its binding to receptors and subsequent activation or inhibition of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
(2R)-2-amino-3-hydroxypropanoic acid:
(2R)-2-amino-3-methylbutanoic acid: This compound has a similar backbone but with different substituents, leading to distinct chemical properties.
Uniqueness: (2R)-3-amino-2-hydroxy-2-methylpropanoic acid is unique due to its specific configuration and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
174274-25-0 |
|---|---|
Molekularformel |
C4H9NO3 |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
(2R)-3-amino-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-4(8,2-5)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1 |
InChI-Schlüssel |
ZOUFWABTGGIWTK-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@@](CN)(C(=O)O)O |
Kanonische SMILES |
CC(CN)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)




![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)






